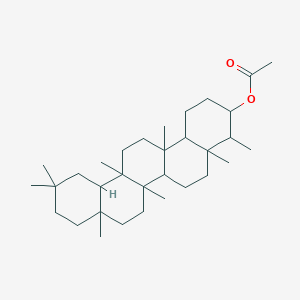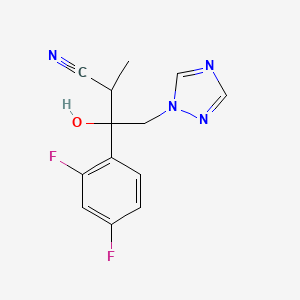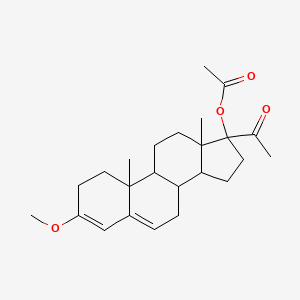
17-(Acetyloxy)-3-methoxy-pregna-3,5-dien-20-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
17-(Acetyloxy)-3-methoxy-pregna-3,5-dien-20-one is a synthetic steroid derivative. This compound is part of the broader class of progesterone derivatives, which are known for their wide range of bioactive properties. The presence of different substituents on the structural backbone of these derivatives can significantly impact their specific activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 17-(Acetyloxy)-3-methoxy-pregna-3,5-dien-20-one typically involves multiple steps, starting from a suitable steroid precursor. The process often includes acetylation and methoxylation reactions under controlled conditions. For instance, the acetylation can be carried out using acetic anhydride in the presence of a catalyst like pyridine, while methoxylation might involve the use of methanol and a strong acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques like high-performance liquid chromatography (HPLC) for purification and quality control .
Chemical Reactions Analysis
Types of Reactions
17-(Acetyloxy)-3-methoxy-pregna-3,5-dien-20-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions might involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetoxy and methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
17-(Acetyloxy)-3-methoxy-pregna-3,5-dien-20-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other steroid derivatives.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic uses, including hormone replacement therapy and anti-inflammatory effects.
Industry: Utilized in the production of pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 17-(Acetyloxy)-3-methoxy-pregna-3,5-dien-20-one involves its interaction with specific molecular targets, such as steroid hormone receptors. Upon binding to these receptors, it can modulate gene expression and influence various physiological processes. The pathways involved may include the regulation of inflammatory responses and modulation of immune function .
Comparison with Similar Compounds
Similar Compounds
17-Hydroxyprogesterone: Another progesterone derivative with different substituents.
16,17-Epoxy-11-hydroxy-progesterone: Known for its medicinal applications.
Uniqueness
17-(Acetyloxy)-3-methoxy-pregna-3,5-dien-20-one is unique due to its specific acetoxy and methoxy substituents, which confer distinct chemical and biological properties. These modifications can enhance its stability and bioactivity compared to other similar compounds .
Properties
IUPAC Name |
(17-acetyl-3-methoxy-10,13-dimethyl-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl) acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34O4/c1-15(25)24(28-16(2)26)13-10-21-19-7-6-17-14-18(27-5)8-11-22(17,3)20(19)9-12-23(21,24)4/h6,14,19-21H,7-13H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXOKKASEHMRJLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCC2C1(CCC3C2CC=C4C3(CCC(=C4)OC)C)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

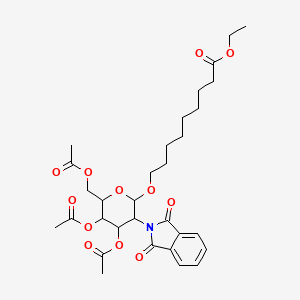
![6-[2-(Acetyloxymethyl)-10-hydroxy-1,5-dimethyl-4-(3-methylbutanoyloxy)spiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12289636.png)
![tert-butyl N-[1-(cyclohexylamino)-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B12289641.png)
![N-[21-(2-aminoethylamino)-3-(3-amino-1-hydroxypropyl)-6-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-(hydroxymethyl)-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide](/img/structure/B12289642.png)
![2-[6-(Dimethylamino)hexa-1,3,5-trienyl]-1,3,3-trimethyl-3h-indolium tetrafluoroborate](/img/structure/B12289644.png)
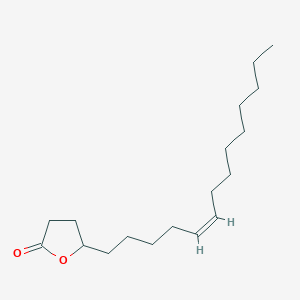
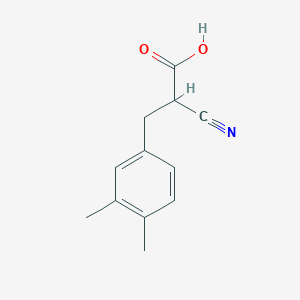
![11-(2-Naphthalenyl)-11H-benzo[b]fluoren-11-ol, homopolymer](/img/structure/B12289666.png)
![tert-Butyl 4-[4-(methoxycarbonyl)-2-nitrophenylamino]piperidine-1-carboxylate](/img/structure/B12289667.png)
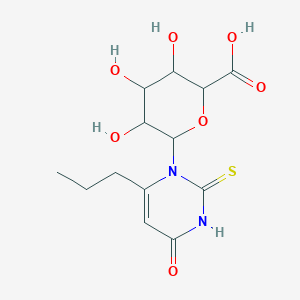
![6-(6-fluoro-1-methyl-4-oxo-7-piperazin-1-yl-1H-[1,3]thiazeto[3,2-a]quinoline-3-carbonyl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12289675.png)
